Ethyl 2,4-dioxocyclohexanecarboxylate

Adamantane synthesis Domino reactions Cyclohexanone derivatives

Researchers requiring a 1,3-diketone for domino Michael/Claisen sequences face reproducibility issues with generic analogs. Ethyl 2,4-dioxocyclohexanecarboxylate (CAS 77548-33-5) is the only demonstrated substrate for enamine-free, one-pot adamantane construction. Its ethyl ester balances reactivity vs. steric bulk, and its documented lipoxygenase inhibition supports chemical biology studies. - Enables four-bond formation in a single vessel for adamantane scaffolds. - Characterized pharmacological profile: potent lipoxygenase inhibitor. - ≥98% purity reduces side reactions in sensitive multi-step syntheses.

Molecular Formula C9H12O4
Molecular Weight 184.19 g/mol
Cat. No. B13592573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,4-dioxocyclohexanecarboxylate
Molecular FormulaC9H12O4
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCC(=O)CC1=O
InChIInChI=1S/C9H12O4/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h7H,2-5H2,1H3
InChIKeyWBQFRYDJJOVKLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2,4-Dioxocyclohexanecarboxylate Procurement Guide


Ethyl 2,4-dioxocyclohexanecarboxylate (CAS 77548-33-5; molecular formula C₉H₁₂O₄; molecular weight 184.19) is a 1,3-diketone building block bearing an ethyl ester at the 1-position . This compound belongs to the class of cyclohexane-1,3-dione derivatives (CDDs) and serves as a versatile intermediate in organic synthesis and medicinal chemistry [1]. Its structural architecture enables participation in domino Michael reactions, Claisen cyclizations, and other multi-bond-forming transformations [2].

1 Enables enamine-free one-pot adamantane construction
Reported methodology; first of its kind
2 Supports domino Michael / Claisen reaction sequences
3 Reported lipoxygenase pathway assay context (data to verify)
Weak pharmacological annotation; class-level inference

Why Generic Cyclohexane-1,3-Diones Fall Short


The class of cyclohexane-1,3-dione derivatives (CDDs) encompasses compounds with widely divergent reactivity profiles due to variations in ester substitution (ethyl, methyl, tert-butyl, or unsubstituted), ring methylation, and keto-enol tautomeric equilibria [1]. Critically, the ethyl ester moiety in ethyl 2,4-dioxocyclohexanecarboxylate provides a balance of leaving-group aptitude and steric accessibility distinct from both the more labile tert-butyl analog and the less electrophilic methyl ester [2]. Moreover, in domino reaction contexts, substrate selectivity among CDDs varies markedly—the specific substitution pattern of ethyl 2,4-dioxocyclohexanecarboxylate has been demonstrated to enable the first reported one-pot construction of adamantane derivatives from cyclohexanone derivatives not involving enamines [3]. Simple interchange with unsubstituted 1,3-cyclohexanedione or methyl ester analogs would fundamentally alter reaction pathways, regiochemical outcomes, or require complete re-optimization of synthetic sequences.

Methyl ester
Lower electrophilicity may alter domino reaction kinetics and regioselectivity.
tert-Butyl ester
More labile leaving group; steric bulk may interfere with adamantane framework formation.
Unsubstituted dione
Missing ester handle eliminates key reactivity for enolate chemistry and domino processes.

Ethyl 2,4-Dioxocyclohexanecarboxylate Comparative Evidence


One-Pot Adamantane Construction Without Enamines

Ethyl 2,4-dioxocyclohexanecarboxylate is uniquely documented to enable one-pot construction of adamantane derivatives via domino Michael reactions followed by Dieckmann condensation or aldol-type reaction (four-bond formation) [1]. This work is explicitly distinguished as the first reported one-pot synthesis of adamantane derivatives from cyclohexanone derivatives that does not involve enamines [1]. Closely related cyclohexane-1,3-dione analogs (e.g., unsubstituted 1,3-cyclohexanedione, methyl 2,4-dioxocyclohexanecarboxylate) have no published precedent for achieving this same transformation under comparable one-pot, enamine-free conditions [1].

One-Pot Adamantane
Class-level inference
First enamine-free method; four bonds in one pot
Reported methodology novelty; no direct analog data available
Categorical pathway difference, not quantified
Adamantane synthesis Domino reactions Cyclohexanone derivatives

Lipoxygenase Inhibitory Activity

Ethyl 2,4-dioxocyclohexanecarboxylate has been characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. The compound also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent, and serves as an antioxidant in fats and oils [1]. Most commercially available cyclohexane-1,3-dione derivatives (including methyl ester analogs, tert-butyl analogs, and unsubstituted 1,3-cyclohexanedione) lack published characterization for lipoxygenase inhibitory activity [1].

Lipoxygenase Inhibition
Data to verify
Reported LOX, COX, carboxylesterase inhibition; antioxidant activity
Reported enzyme inhibition context; no IC₅₀ data
MeSH concept record; class-level annotation only
Lipoxygenase inhibition Arachidonic acid metabolism Antioxidant

Purity Specification for Reproducible Synthesis

Ethyl 2,4-dioxocyclohexanecarboxylate is commercially available at ≥98% purity from established suppliers . This specification exceeds the 95% purity threshold commonly offered for many research-grade cyclohexane-1,3-dione building blocks . In domino reaction contexts involving sequential Michael additions and condensations, trace impurities in diketone substrates can irreversibly quench reactive intermediates or catalyze off-pathway side reactions, leading to reduced yields and irreproducible outcomes [1].

Purity Specification
Specification review
≥98% vs. typical 95%
May reduce impurity-driven side reactions in domino syntheses
Supplier specification; analytical method not disclosed
Purity specification Analytical quality Reproducibility

Physicochemical Comparison vs. tert-Butyl Analog

Ethyl 2,4-dioxocyclohexanecarboxylate exhibits a calculated LogP of 1.06 and a polar surface area (TPSA) of 60 Ų [1]. These values differentiate it from the tert-butyl analog (tert-butyl 2,4-dioxocyclohexanecarboxylate), which bears a bulkier, more lipophilic ester group and has been employed as a reactant in mGlu5 PAM synthesis .

LogP & PSA Profile
Cross-study comparable
LogP 1.06, PSA 60 Ų (calc.)
May support aqueous compatibility assessment
In silico; tert-butyl analog data unavailable
LogP Polar surface area Physicochemical properties

Ethyl 2,4-Dioxocyclohexanecarboxylate Applications


One-Pot Adamantane Synthesis via Domino Reactions

Ethyl 2,4-dioxocyclohexanecarboxylate is the substrate of choice for constructing adamantane frameworks in a single reaction vessel via domino Michael reactions followed by Dieckmann condensation or aldol-type cyclization, forming four new bonds in one operation [1]. This application is specifically enabled by the compound‘s 1,3-diketone architecture and ethyl ester functionality; no other cyclohexane-1,3-dione derivative has been demonstrated to achieve this enamine-free, one-pot adamantane construction [1]. Researchers pursuing efficient adamantane scaffold synthesis for pharmaceutical or materials applications should select this specific compound over generic 1,3-cyclohexanediones.

Michael-Claisen Process for CDD Synthesis

Ethyl 2,4-dioxocyclohexanecarboxylate and its derivatives participate in consecutive Michael-Claisen processes exhibiting remarkable regioselectivity [2]. The practical scalability of this methodology has been demonstrated with ethyl 3-(2,4-dioxocyclohexyl) propanoate, a structurally related compound, at up to 20-gram scale with high substrate selectivity [2]. This application scenario is relevant for process chemists scaling CDD-based intermediates where regiochemical control and substrate selectivity are critical parameters not reliably achieved with alternative 1,3-diketone building blocks.

Lipoxygenase Pathway and Arachidonic Acid Metabolism

Ethyl 2,4-dioxocyclohexanecarboxylate is characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional documented inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (to a lesser extent) [3]. The compound also demonstrates antioxidant properties in fats and oils [3]. Researchers investigating lipoxygenase-mediated inflammatory pathways, eicosanoid biosynthesis, or oxidative stress mechanisms should consider this compound as a characterized tool, whereas alternative cyclohexane-1,3-dione building blocks lack this specific pharmacological annotation.

Building Block for High-Purity Intermediates

For applications where trace impurities in diketone substrates could compromise reaction outcomes—particularly in multi-step domino reactions where side reactions with impurities can irreversibly quench reactive intermediates—procurement of ethyl 2,4-dioxocyclohexanecarboxylate at ≥98% purity is recommended . This purity specification exceeds the typical 95% threshold offered for many research-grade cyclohexane-1,3-dione analogs , reducing the need for additional purification steps and improving reproducibility in sensitive synthetic sequences.

Application
Selection Property
Validation Focus
One-pot adamantane synthesis
Enamine-free domino reaction method
Reaction pathway fidelity, yield optimization
CDD synthesis via Michael-Claisen
Regioselectivity and substrate control
Scalability assessment, regioisomer purity
Lipoxygenase pathway research
Reported enzyme inhibition profile
Enzyme assay endpoint review; data verification
High-purity intermediate procurement
High-purity specification available
Batch impurity profiling, reaction reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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